molecular formula C30H27N3O3S2 B407181 Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 332053-33-5

Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B407181
CAS No.: 332053-33-5
M. Wt: 541.7g/mol
InChI Key: XUCJMCKPCUELQF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate involves multiple steps. One common method includes the cyanoacetylation of amines, which is a versatile and economical approach. This method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Industrial production methods often involve solvent-free reactions or the use of catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a functional group in the compound.

    Cyclization: The compound can undergo intramolecular cyclization to form bicyclic derivatives.

Scientific Research Applications

Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research and industry.

Properties

CAS No.

332053-33-5

Molecular Formula

C30H27N3O3S2

Molecular Weight

541.7g/mol

IUPAC Name

ethyl 2-[[2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C30H27N3O3S2/c1-5-36-30(35)27-19(3)20(4)38-29(27)33-26(34)17-37-28-24(16-31)23(21-9-7-6-8-10-21)15-25(32-28)22-13-11-18(2)12-14-22/h6-15H,5,17H2,1-4H3,(H,33,34)

InChI Key

XUCJMCKPCUELQF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4)C#N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4)C#N

Origin of Product

United States

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